molecular formula C27H36F2N4O2 B12615431 C27H36F2N4O2

C27H36F2N4O2

Cat. No.: B12615431
M. Wt: 486.6 g/mol
InChI Key: LSNRMSQONPFZHU-DEOSSOPVSA-N
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Description

The compound with the molecular formula C27H36F2N4O2 is a complex organic molecule that has garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C27H36F2N4O2 typically involves multi-step organic reactions. One common synthetic route includes the initial formation of a core structure through a series of condensation reactions, followed by the introduction of fluorine atoms via halogenation. The reaction conditions often require controlled temperatures, specific catalysts, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of continuous flow reactors, high-throughput screening for catalyst selection, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

C27H36F2N4O2: undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the gain of electrons or hydrogen, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

C27H36F2N4O2: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of biochemical pathways and as a probe for investigating cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of C27H36F2N4O2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

C27H36F2N4O2: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures may include those with analogous functional groups or molecular frameworks, such as or .

    Uniqueness: The presence of specific functional groups, such as fluorine atoms, can impart unique chemical properties, such as increased stability or reactivity, which distinguish from its analogs.

Properties

Molecular Formula

C27H36F2N4O2

Molecular Weight

486.6 g/mol

IUPAC Name

4-[bis(4-fluorophenyl)methyl]-N-[(2S)-4-methyl-1-oxo-1-(propylamino)pentan-2-yl]piperazine-1-carboxamide

InChI

InChI=1S/C27H36F2N4O2/c1-4-13-30-26(34)24(18-19(2)3)31-27(35)33-16-14-32(15-17-33)25(20-5-9-22(28)10-6-20)21-7-11-23(29)12-8-21/h5-12,19,24-25H,4,13-18H2,1-3H3,(H,30,34)(H,31,35)/t24-/m0/s1

InChI Key

LSNRMSQONPFZHU-DEOSSOPVSA-N

Isomeric SMILES

CCCNC(=O)[C@H](CC(C)C)NC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Canonical SMILES

CCCNC(=O)C(CC(C)C)NC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

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